molecular formula C14H11Cl2N3O B1591228 Fast Red Violet LB Salt CAS No. 32348-81-5

Fast Red Violet LB Salt

Cat. No.: B1591228
CAS No.: 32348-81-5
M. Wt: 308.2 g/mol
InChI Key: SARKXLKWFKNUMR-UHFFFAOYSA-N
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Preparation Methods

Fast Red Violet LB Salt is synthesized through the diazotization of 4-amino-2-chloro-5-methylbenzanilide. The process involves reacting an arylamine with sodium nitrite in an acidic medium to form the diazonium chloride, which is then treated with zinc chloride to form the stable zinc chloride double salt . Industrial production methods typically involve large-scale diazotization reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Fast Red Violet LB Salt undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides, under appropriate conditions.

    Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and zinc chloride. Major products formed from these reactions include substituted aromatic compounds and azo dyes .

Scientific Research Applications

Fast Red Violet LB Salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Fast Red Violet LB Salt involves its interaction with specific enzymes and proteins. For example, in histochemical staining, the compound reacts with alkaline phosphatase to produce a colored product that can be visualized under a microscope. The molecular targets and pathways involved include the enzyme-substrate interactions that lead to the formation of the colored product .

Comparison with Similar Compounds

Fast Red Violet LB Salt can be compared with other diazonium salts used in similar applications, such as:

This compound is unique due to its specific chemical structure, which provides distinct staining properties and reactivity compared to other diazonium salts.

Properties

IUPAC Name

4-benzamido-5-chloro-2-methylbenzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O.ClH/c1-9-7-13(11(15)8-12(9)18-16)17-14(19)10-5-3-2-4-6-10;/h2-8H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARKXLKWFKNUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+]#N)Cl)NC(=O)C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585155
Record name 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32348-81-5
Record name 4-Benzamido-5-chloro-2-methylbenzene-1-diazonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fast Red Violet LB Salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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